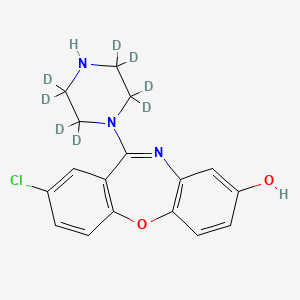

8-Hydroxy Amoxapine-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzoxazepin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c18-11-1-3-15-13(9-11)17(21-7-5-19-6-8-21)20-14-10-12(22)2-4-16(14)23-15/h1-4,9-10,19,22H,5-8H2/i5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWNOKXUZTYVGO-YEBVBAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 8-Hydroxy Amoxapine-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Hydroxy Amoxapine-d8 (B563610), a deuterated active metabolite of the antidepressant drug Amoxapine. The strategic incorporation of deuterium (B1214612) can offer significant advantages in drug development by improving metabolic stability and pharmacokinetic profiles. This document outlines a plausible synthetic route, detailed characterization methodologies, and expected analytical data for this stable isotope-labeled compound.

Introduction

Amoxapine, a dibenzoxazepine (B10770217) tricyclic antidepressant, is metabolized in vivo to several active metabolites, with 8-Hydroxy Amoxapine being one of the most significant.[1] The deuteration of drug molecules, a process of replacing hydrogen atoms with their stable isotope deuterium, has emerged as a valuable strategy in pharmaceutical research to enhance drug properties such as metabolic stability and half-life.[2][3] 8-Hydroxy Amoxapine-d8, with a chemical formula of C17H8D8ClN3O2, is the deuterated analog of 8-Hydroxy Amoxapine where the eight hydrogen atoms on the piperazine (B1678402) ring have been replaced by deuterium.[4] This guide details a feasible synthetic pathway and the analytical techniques required for its comprehensive characterization.

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves a multi-step process commencing with the synthesis of the deuterated piperazine moiety, followed by its coupling to the dibenzoxazepine core, and concluding with the hydroxylation of the amoxapine-d8 intermediate.

Synthesis of Piperazine-d8

The synthesis of the deuterated piperazine ring is a critical first step. A common method involves the reduction of a suitable precursor with a deuterium source.

Experimental Protocol: Synthesis of Piperazine-d8

-

Reaction Setup: A solution of 1,4-ditosyl-2,3,5,6-tetraketomorpholine in anhydrous tetrahydrofuran (B95107) (THF) is prepared in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon).

-

Reduction: The solution is cooled to 0°C, and a solution of lithium aluminum deuteride (B1239839) (LiAlD4) in THF is added dropwise with stirring. The reaction is allowed to warm to room temperature and then refluxed for 12 hours.

-

Work-up: The reaction mixture is cooled, and excess LiAlD4 is quenched by the sequential addition of D2O, 15% sodium hydroxide (B78521) solution, and then more D2O.

-

Purification: The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by distillation or crystallization to yield piperazine-d8.

Synthesis of Amoxapine-d8

The deuterated piperazine is then coupled with the dibenzoxazepine core structure.

Experimental Protocol: Synthesis of Amoxapine-d8

-

Reaction Setup: In a round-bottom flask, 2-chloro-11-oxo-10,11-dihydrodibenzo[b,f][2][5]oxazepine is dissolved in an appropriate solvent such as toluene.

-

Coupling Reaction: Piperazine-d8 and a suitable catalyst (e.g., a Lewis acid such as titanium tetrachloride) are added to the solution.

-

Reaction Conditions: The mixture is heated to reflux and stirred for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude Amoxapine-d8 is purified by column chromatography.

Hydroxylation of Amoxapine-d8 to this compound

The final step is the regioselective hydroxylation of the Amoxapine-d8 molecule at the 8-position of the aromatic ring. This can be achieved through a chemical or enzymatic process that mimics the in vivo metabolism.

Experimental Protocol: Hydroxylation of Amoxapine-d8

-

Reaction Setup: Amoxapine-d8 is dissolved in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water.

-

Hydroxylation: A regioselective hydroxylating agent, such as a cytochrome P450 enzyme mimic (e.g., a manganese porphyrin complex with an oxygen donor like iodosylbenzene), is added to the solution. Alternatively, a microbial fermentation system known to express CYP2D6 could be employed.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature, and its progress is monitored by high-performance liquid chromatography (HPLC).

-

Purification: Once the reaction is complete, the product is extracted and purified using preparative HPLC to yield this compound.

Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

Characterization of this compound

A combination of spectroscopic techniques is essential for the comprehensive characterization and confirmation of the structure and isotopic purity of the synthesized this compound.[5]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final product.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is used.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Data Acquisition: The analysis is performed in positive ion mode, and the mass spectrum is acquired over a relevant m/z range.

| Parameter | Expected Value for this compound |

| Chemical Formula | C17H8D8ClN3O2 |

| Monoisotopic Mass | 337.1429 u |

| [M+H]+ | 338.1507 m/z |

Table 1: Expected Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the position and extent of deuterium incorporation. Both ¹H NMR and ²H NMR are employed.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

¹H NMR: The ¹H NMR spectrum is acquired to observe the disappearance of signals corresponding to the protons on the piperazine ring.

-

²H NMR: The ²H NMR spectrum is acquired to directly observe the signals of the deuterium atoms on the piperazine ring.

| Technique | Expected Observations for this compound |

| ¹H NMR | Absence of signals in the region corresponding to the piperazine ring protons (typically around 2.5-3.5 ppm). Signals for the aromatic and other non-deuterated protons will be present. |

| ²H NMR | Presence of a signal or signals in the region corresponding to the chemical shift of the piperazine ring deuterons. |

| ¹³C NMR | The carbon signals of the deuterated piperazine ring will show characteristic splitting patterns (e.g., triplets for -CD2- groups) due to C-D coupling. |

Table 2: Expected NMR Spectroscopy Data for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

Experimental Protocol: HPLC Analysis

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid).

-

Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., ~254 nm).

| Parameter | Expected Result |

| Purity | ≥ 98% |

| Retention Time | A single major peak corresponding to this compound. |

Table 3: Expected HPLC Purity Data for this compound.

Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

Conclusion

The synthesis and characterization of this compound represent a significant undertaking in the field of medicinal chemistry and drug metabolism studies. The proposed synthetic route provides a viable pathway for obtaining this deuterated metabolite, and the detailed characterization protocols ensure its structural integrity and isotopic purity. The availability of well-characterized this compound is invaluable for pharmacokinetic studies, serving as an internal standard for quantitative bioanalysis and enabling a deeper understanding of the metabolic fate of Amoxapine. This technical guide serves as a foundational resource for researchers engaged in the development and analysis of deuterated pharmaceuticals.

References

A Technical Guide to the Physicochemical Properties of Deuterated Amoxapine Metabolites

Introduction

Amoxapine (B1665473) is a tetracyclic antidepressant of the dibenzoxazepine (B10770217) class, utilized in the treatment of major depressive disorder, including reactive and psychotic depression.[1][2][3] It functions primarily by inhibiting the reuptake of norepinephrine (B1679862) and serotonin (B10506), and also exhibits dopamine (B1211576) receptor antagonism.[1][4] Like many pharmaceuticals, amoxapine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6, to form active metabolites, principally 7-hydroxy-amoxapine and 8-hydroxy-amoxapine.[2][5]

In modern medicinal chemistry, the strategic replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, has emerged as a key strategy for optimizing drug pharmacokinetics.[6][7] This modification can significantly alter metabolic rates due to the deuterium kinetic isotope effect (KIE), where the greater mass of deuterium forms a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[8][9] This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, potentially leading to improved metabolic stability, longer half-life, and a more favorable safety profile.[6][10]

This technical guide provides a comprehensive overview of the known physicochemical properties of amoxapine's primary metabolites and explores the anticipated effects of deuteration. Due to the proprietary nature of drug development, specific experimental data on deuterated amoxapine metabolites is not widely available in public literature. Therefore, this document synthesizes established principles of medicinal chemistry with available data on the non-deuterated parent compounds to provide a predictive framework for researchers.

Metabolic Pathways of Amoxapine

Amoxapine is almost completely absorbed and metabolized in the liver.[1][11] The primary metabolic pathway is aromatic hydroxylation, catalyzed by the CYP2D6 enzyme system, leading to the formation of two major active metabolites: 7-hydroxy-amoxapine and 8-hydroxy-amoxapine.[5][12] The 8-hydroxy metabolite is generally considered the major metabolite, with a significantly longer half-life than both the parent drug and the 7-hydroxy metabolite.[5][13]

The Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism

The rationale for developing deuterated pharmaceuticals is grounded in the kinetic isotope effect (KIE). The C-D bond has a lower vibrational frequency and thus a lower zero-point energy than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step of a metabolic process.[8][9]

For drugs like amoxapine that are metabolized by cytochrome P450 enzymes, which often involves hydrogen atom abstraction, deuteration at these "metabolic soft spots" can significantly slow down their breakdown.[10][14] The potential benefits include:

-

Improved Metabolic Stability: A decreased rate of metabolism leads to a longer plasma half-life.

-

Reduced Patient Dosing: Longer half-life can permit less frequent dosing, improving patient compliance.

-

Lowered Therapeutic Dose: Enhanced stability may allow for lower doses to achieve the same therapeutic effect, potentially reducing side effects.

-

Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, reducing the formation of undesirable or toxic byproducts.[6]

Physicochemical Properties of Amoxapine Metabolites

While specific quantitative data for the physicochemical properties of deuterated amoxapine metabolites are not publicly available, we can infer their expected characteristics based on the non-deuterated structures and the principles of deuteration. Equilibrium properties such as pKa, logP, and solubility are not expected to change significantly with deuterium substitution. The most profound impact of deuteration is on kinetic properties, namely metabolic stability and half-life.

| Property | Amoxapine (Parent Drug) | 7-Hydroxy-Amoxapine | 8-Hydroxy-Amoxapine | Expected Impact of Deuteration on Metabolites |

| Molecular Formula | C₁₇H₁₆ClN₃O | C₁₇H₁₆ClN₃O₂ | C₁₇H₁₆ClN₃O₂ | Addition of Deuterium atoms (e.g., C₁₇H₁₅DClN₃O₂) |

| Molar Mass ( g/mol ) | 313.79 | 329.79 | 329.79 | Increased relative to non-deuterated metabolite |

| pKa | Data not available | Data not available | Data not available | Negligible change expected |

| logP (Lipophilicity) | Data not available | Lower than parent drug due to added hydroxyl group | Lower than parent drug due to added hydroxyl group | Negligible change expected |

| Aqueous Solubility | Sparingly soluble | Higher than parent drug due to increased polarity | Higher than parent drug due to increased polarity | Negligible change expected |

| Metabolic Half-life | ~8 hours[5] | ~6.5 hours[1] | ~30 hours[5] | Significantly increased due to the KIE |

Key Signaling Pathways for Amoxapine

Amoxapine's therapeutic effect is multifactorial. As a tricyclic antidepressant (TCA), it potently inhibits the reuptake of norepinephrine (NE) and serotonin (5-HT) at the presynaptic neuron, thereby increasing the concentration of these neurotransmitters in the synaptic cleft.[1][11][12] Uniquely among many TCAs, amoxapine and its 7-hydroxy metabolite also act as antagonists at postsynaptic dopamine D2 receptors, contributing a neuroleptic (antipsychotic) dimension to its activity profile.[4][5]

Experimental Protocols

The characterization of deuterated metabolites requires a systematic workflow involving synthesis, purification, and physicochemical analysis.

General Workflow for Synthesis and Analysis

The development and characterization process begins with the chemical synthesis of the deuterated parent compound, followed by its metabolic conversion (or direct synthesis of deuterated metabolites). Subsequent steps involve rigorous purification and structural confirmation before physicochemical properties are determined.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter influencing a drug's solubility and absorption. Potentiometric titration is a reliable method for its determination.[15][16]

-

Preparation: A precise amount of the metabolite is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[15][16] The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.[16]

-

Calibration: The pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[15]

-

Titration: The solution is made acidic (e.g., to pH 2) with a standard acid (e.g., 0.1 M HCl). A standard base (e.g., 0.1 M NaOH) is then titrated into the solution in small, precise increments.[16]

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate until the pH reading is stable.

-

Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point, which is identified at the inflection point of the curve.[17] The experiment is repeated multiple times to ensure reproducibility.[15]

logP Determination (Shake-Flask Method)

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is essential for predicting membrane permeability and absorption. The shake-flask method is the traditional gold standard.[18]

-

System Preparation: A two-phase system of n-octanol and water (or a suitable buffer, e.g., pH 7.4) is prepared and mutually saturated by vigorous mixing, followed by separation.

-

Partitioning: A known amount of the metabolite is dissolved in one of the phases. This solution is then added to a volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two immiscible layers until equilibrium is reached.

-

Separation & Quantification: The layers are allowed to separate completely. The concentration of the metabolite in each phase is then accurately measured using a suitable analytical technique, such as HPLC-UV or LC-MS.[19]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[18]

Aqueous Solubility Determination (Kinetic Solubility Assay)

Solubility is crucial for drug delivery and bioavailability. Kinetic solubility assays are high-throughput methods often used in early drug discovery.[20][21][22]

-

Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO).

-

Dilution: A small aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a microtiter plate.[22]

-

Incubation & Precipitation: The solution is mixed and incubated for a short period (e.g., 1-2 hours). If the compound's solubility limit is exceeded, it will precipitate out of the solution.[20]

-

Detection: The amount of precipitation is measured. A common method is nephelometry, which measures light scattering caused by the insoluble particles.[20] Alternatively, the solution can be filtered to remove precipitate, and the concentration of the remaining dissolved compound is quantified by UV spectroscopy or LC-MS.[23]

-

Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Conclusion

The deuteration of amoxapine's primary metabolites, 7-hydroxy-amoxapine and 8-hydroxy-amoxapine, represents a promising strategy for enhancing the therapeutic profile of the parent drug. While deuteration is not expected to significantly alter fundamental physicochemical properties like pKa or logP, its impact on metabolic stability via the kinetic isotope effect is profound. By slowing the rate of CYP2D6-mediated metabolism, deuterated metabolites are predicted to exhibit a significantly longer half-life. This could translate into a more stable pharmacokinetic profile, potentially allowing for reduced dosing frequency and improved patient outcomes. The experimental protocols outlined in this guide provide a standardized framework for the synthesis and rigorous characterization of these next-generation compounds, enabling researchers to validate these predictions and advance the development of improved antidepressant therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Amoxapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Amoxapine - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Amoxapine? [synapse.patsnap.com]

- 5. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 7. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Portico [access.portico.org]

- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. amoxapine [glowm.com]

- 12. Amoxapine | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of amoxapine and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. acdlabs.com [acdlabs.com]

- 19. youtube.com [youtube.com]

- 20. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benthamdirect.com [benthamdirect.com]

- 22. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 23. Aqueous Solubility Assay - Enamine [enamine.net]

The Gold Standard: 8-Hydroxy Amoxapine-d8 as an Internal Standard in Bioanalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the pursuit of accuracy and precision is paramount. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for achieving reliable data. This guide provides a detailed examination of the mechanism of action and application of 8-Hydroxy Amoxapine-d8 as an internal standard for the quantification of its parent analyte, 8-Hydroxy Amoxapine (B1665473), a major active metabolite of the antidepressant drug Amoxapine.[1][2]

The Core Principle: Mitigating Variability in Quantitative Analysis

LC-MS/MS is a highly sensitive technique, but it is susceptible to variations that can arise during sample preparation and analysis.[3] An internal standard (IS) is a compound of known concentration that is added to every sample, calibrator, and quality control sample at the beginning of the workflow.[4] Its purpose is to normalize the response of the analyte of interest, thereby compensating for potential inconsistencies.[5][6]

This compound is an ideal internal standard for 8-Hydroxy Amoxapine because it is chemically identical, with the exception of eight hydrogen atoms being replaced by their heavier, stable isotope, deuterium. This subtle mass difference is key—it allows the mass spectrometer to differentiate between the analyte and the internal standard, while ensuring their physicochemical behaviors are nearly indistinguishable.[7][8]

The core mechanism of action for this compound as an internal standard is to mimic the behavior of the native 8-Hydroxy Amoxapine throughout the entire analytical process. This includes:

-

Extraction Recovery: Losses during sample extraction procedures, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), will affect both the analyte and the deuterated internal standard to the same degree.[5]

-

Chromatographic Co-elution: Both compounds will have virtually identical retention times when co-injected onto an HPLC column, meaning they experience the same chromatographic conditions and potential matrix effects at the same time.

-

Ionization Efficiency: Matrix components in biological samples (e.g., plasma, serum) can enhance or suppress the ionization of the analyte in the mass spectrometer's source. Because the deuterated internal standard co-elutes with the analyte, it experiences the same ionization effects, allowing for accurate correction.[3][8]

By measuring the ratio of the analyte's peak area to the internal standard's peak area, a reliable quantification can be achieved, as this ratio remains stable even if the absolute signal intensities fluctuate.[7]

Experimental Protocol: Quantification of 8-Hydroxy Amoxapine in Human Plasma

The following is a representative, detailed methodology for the quantification of 8-Hydroxy Amoxapine in human plasma using this compound as an internal standard, based on typical validated LC-MS/MS methods for amoxapine and its metabolites.[7]

1. Sample Preparation (Solid-Phase Extraction)

-

To 200 µL of human plasma, add 20 µL of working internal standard solution (this compound in methanol).

-

Vortex mix for 10 seconds.

-

Add 500 µL of 0.1 M phosphate (B84403) buffer (pH 6.0) and vortex.

-

Load the entire sample onto a conditioned SPE cartridge (e.g., C18).

-

Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol (B129727) in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

-

HPLC System: Agilent 1200 Series or equivalent.

-

Mass Spectrometer: Sciex API 5500 Triple Quadrupole or equivalent.

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS/MS Transitions: Monitored in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for a validated bioanalytical method for 8-Hydroxy Amoxapine.

Table 1: Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 8-Hydroxy Amoxapine | 330.1 | 215.1 | 150 | 25 |

| This compound | 338.1 | 223.1 | 150 | 25 |

Table 2: Calibration Curve and Validation Parameters

| Parameter | Value |

| Calibration Curve Range | 0.05 - 50.0 ng/mL[7] |

| Regression Model | Weighted (1/x²) linear regression[7] |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[7] |

| Inter-day Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ)[7] |

| Inter-day Precision (% CV) | < 15% (< 20% at LLOQ)[7] |

| Mean Extraction Recovery | > 80%[7] |

Visualizing the Workflow and Mechanism

The following diagrams illustrate the logical flow of the analytical process and the core principle of using a deuterated internal standard.

Caption: Bioanalytical workflow for 8-Hydroxy Amoxapine quantification.

References

- 1. Liquid-chromatographic determination of amoxapine and 8-hydroxyamoxapine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues [mdpi.com]

- 3. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. shimadzu.com [shimadzu.com]

- 7. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 8. Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Conversion of Amoxapine to 8-Hydroxyamoxapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of 8-hydroxyamoxapine (B25638) from the tricyclic antidepressant amoxapine (B1665473). This document details the enzymatic processes, quantitative pharmacokinetic parameters, and the experimental methodologies used to elucidate this critical biotransformation.

Executive Summary

Amoxapine, a dibenzoxazepine (B10770217) antidepressant, undergoes extensive hepatic metabolism to form two primary active metabolites: 8-hydroxyamoxapine and 7-hydroxyamoxapine. The 8-hydroxy metabolite is of particular interest due to its significant pharmacological activity and longer half-life compared to the parent drug. The primary enzyme responsible for the conversion of amoxapine to 8-hydroxyamoxapine is Cytochrome P450 2D6 (CYP2D6), with a potential minor contribution from CYP3A4. This conversion occurs via aromatic hydroxylation. Understanding this metabolic pathway is crucial for predicting drug-drug interactions, understanding inter-individual variability in patient response, and ensuring the safe and effective use of amoxapine.

The Metabolic Pathway: From Amoxapine to 8-Hydroxyamoxapine

The principal metabolic transformation of amoxapine is the hydroxylation of the aromatic ring system. This reaction is primarily catalyzed by the polymorphic enzyme CYP2D6, located in the liver.[1][2] The hydroxylation at the 8th position results in the formation of 8-hydroxyamoxapine, a major and pharmacologically active metabolite.[1][3]

The reaction is a Phase I metabolic process known as aromatic hydroxylation. This process involves the formation of a highly reactive arene oxide intermediate, which then undergoes a rearrangement, known as the NIH shift, to yield the hydroxylated product.

Enzymatic Involvement

The conversion of amoxapine to its hydroxylated metabolites is predominantly mediated by the cytochrome P450 enzyme system.

-

Primary Enzyme: CYP2D6 : This enzyme is the main catalyst for the 8-hydroxylation of amoxapine.[1][2] The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, leading to different metabolic phenotypes, such as "poor metabolizers," who may have higher plasma concentrations of amoxapine.[4]

-

Secondary Enzyme: CYP3A4 : Some evidence suggests a minor role for CYP3A4 in the metabolism of amoxapine.[5]

The following diagram illustrates the metabolic conversion of amoxapine to 8-hydroxyamoxapine.

Quantitative Pharmacokinetic Data

The pharmacokinetics of amoxapine and its primary metabolite, 8-hydroxyamoxapine, have been characterized in human subjects. The following tables summarize key quantitative data.

| Parameter | Amoxapine | 8-Hydroxyamoxapine | Reference(s) |

| Time to Peak (Tmax) | ~90 minutes | 1 to 3 hours | [1][6] |

| Biological Half-life (t½) | ~8 hours | ~30 hours | [1][7] |

| Plasma Protein Binding | ~90% | Not specified | [1][7] |

Table 1: Pharmacokinetic Parameters of Amoxapine and 8-Hydroxyamoxapine.

| Enzyme | Inhibition Constant (Ki) of Amoxapine | Substrate (for inhibition assay) | Reference(s) |

| CYP2D6 | 25.4 µM | Dextromethorphan | [5][8] |

| CYP3A4 | 41.3 µM | Testosterone | [5][8] |

Table 2: In Vitro Enzyme Inhibition Data for Amoxapine.

Experimental Protocols

The study of amoxapine metabolism typically involves in vitro experiments using human liver microsomes and analytical techniques such as high-pressure liquid chromatography (HPLC).

In Vitro Metabolism of Amoxapine in Human Liver Microsomes

This protocol describes a general procedure for assessing the metabolic conversion of amoxapine to 8-hydroxyamoxapine using human liver microsomes.

Objective: To quantify the formation of 8-hydroxyamoxapine from amoxapine in the presence of human liver microsomes.

Materials:

-

Amoxapine

-

8-hydroxyamoxapine standard

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Internal standard for HPLC analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, amoxapine (at various concentrations to determine kinetics), and human liver microsomes.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol. This also serves to precipitate the microsomal proteins.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Sample Preparation for HPLC: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the HPLC mobile phase.

-

HPLC Analysis: Analyze the sample using a validated HPLC method to quantify the amount of 8-hydroxyamoxapine formed.

High-Pressure Liquid Chromatography (HPLC) Method for Amoxapine and 8-Hydroxyamoxapine

This protocol outlines a typical HPLC method for the simultaneous quantification of amoxapine and 8-hydroxyamoxapine.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Mobile Phase:

-

A mixture of acetonitrile and a buffer (e.g., potassium phosphate) at a specific ratio. The pH is adjusted as needed.

Detection:

-

UV detection at a wavelength of approximately 254 nm.

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of amoxapine and 8-hydroxyamoxapine to generate a standard curve for quantification.

-

Sample Injection: Inject a fixed volume of the prepared sample from the in vitro metabolism study onto the HPLC column.

-

Chromatographic Separation: Elute the compounds from the column using the mobile phase at a constant flow rate.

-

Detection and Quantification: Monitor the eluent at the specified UV wavelength. Identify the peaks corresponding to amoxapine and 8-hydroxyamoxapine based on their retention times compared to the standards. Quantify the concentrations based on the peak areas and the standard curve.

Visualizations

The following diagrams illustrate the key processes described in this guide.

Conclusion

The metabolic conversion of amoxapine to 8-hydroxyamoxapine is a well-defined pathway predominantly mediated by the CYP2D6 enzyme. The resulting metabolite, 8-hydroxyamoxapine, is a significant contributor to the overall pharmacological effect of the drug. The information presented in this guide, including the quantitative data and experimental protocols, provides a solid foundation for researchers and professionals in the field of drug development and metabolism. A thorough understanding of this pathway is essential for optimizing therapeutic outcomes and minimizing adverse effects associated with amoxapine treatment.

References

- 1. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro techniques for studying drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Amoxapine? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Amoxapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Liquid-chromatographic determination of amoxapine and 8-hydroxyamoxapine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorfrancis.com [taylorfrancis.com]

Chemical structure and purity analysis of 8-Hydroxy Amoxapine-d8

An In-depth Technical Guide to the Chemical Structure and Purity Analysis of 8-Hydroxy Amoxapine-d8

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a deuterium-labeled internal standard essential for the accurate quantification of 8-Hydroxy Amoxapine in biological matrices. 8-Hydroxy Amoxapine is a primary active metabolite of the antidepressant drug Amoxapine, contributing significantly to its overall pharmacological effect.[1] The use of a stable, isotopically labeled internal standard like this compound is critical for correcting variations in sample processing and instrument response in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[2][3]

Chemical Structure and Properties

This compound is structurally identical to 8-Hydroxy Amoxapine, except that eight hydrogen atoms on the piperazine (B1678402) ring have been replaced with deuterium (B1214612) atoms.[4] This substitution provides a distinct mass difference for mass spectrometric detection without significantly altering the compound's chemical or chromatographic properties.[3]

Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 2-Chloro-11-(1-piperazinyl-d8)-dibenz[b,f][5][6]oxazepin-8-ol[4] |

| CAS Number | 1189505-24-5[4] |

| Molecular Formula | C₁₇H₈D₈ClN₃O₂[4] |

| Molecular Weight | 337.83 g/mol [4] |

| Parent Compound | 8-Hydroxy Amoxapine (CAS: 61443-78-5)[7][8] |

Caption: Chemical structure of this compound.

Metabolic Pathway of Parent Compound

8-Hydroxy Amoxapine is formed in vivo through the metabolic hydroxylation of Amoxapine. Understanding this pathway is crucial for pharmacokinetic and drug metabolism studies where the deuterated standard is employed.

Caption: Metabolic conversion of Amoxapine to 8-Hydroxy Amoxapine.

Purity and Identity Analysis

Ensuring the chemical and isotopic purity of a deuterated standard is paramount for its use in quantitative bioanalysis. A multi-technique approach is required for comprehensive characterization.[9]

Analytical Workflow

The typical workflow for the complete characterization of a deuterated standard involves chromatographic separation for chemical purity assessment, followed by mass spectrometry and NMR for identity, isotopic enrichment, and structural confirmation.

Caption: General workflow for purity and identity analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for determining the chemical purity of the standard by separating it from any non-labeled precursors, synthetic intermediates, or degradation products.[5][10][11]

Protocol for Chemical Purity Assessment:

-

Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of Acetonitrile and 10 mM Ammonium Acetate buffer.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.[12]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the standard in methanol (B129727) to a final concentration of 1 mg/mL.

-

Quantification: Purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.

Table 1: Representative HPLC Purity Data

| Peak | Retention Time (min) | Area (%) | Identity |

|---|---|---|---|

| 1 | 4.2 | 0.08 | Impurity/Degradant |

| 2 | 7.5 | 99.85 | This compound |

| 3 | 9.1 | 0.07 | Impurity |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight of the deuterated compound and, crucially, to determine its isotopic purity (or deuterium enrichment).

Protocol for Identity and Isotopic Purity:

-

Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

LC Conditions: Utilize the same HPLC conditions as described in section 3.1 to ensure chromatographic compatibility.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

MS Analysis: Perform a full scan analysis over a mass range of m/z 100-500.

-

Data Analysis:

-

Confirm the presence of the protonated molecular ion [M+H]⁺.

-

Determine isotopic enrichment by comparing the ion intensity of the fully deuterated species (d8) to the intensities of partially deuterated (d1-d7) and unlabeled (d0) species. High isotopic purity (typically >98%) is desired.[3]

-

Table 2: Representative Mass Spectrometry Data

| Parameter | Expected Value | Observed Value |

|---|---|---|

| Molecular Ion [M+H]⁺ | m/z 338.18 | m/z 338.19 |

| Unlabeled [M+H]⁺ (d0) | m/z 330.12 | < 0.1% |

| Isotopic Enrichment (d8) | > 98% | 99.2% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation and verifies the specific locations of the deuterium atoms. A combination of proton (¹H) and deuterium (²H) NMR is employed.[6][13]

Protocol for Structural Confirmation:

-

Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the substance in a suitable deuterated solvent, such as DMSO-d₆.[14]

-

¹H NMR Analysis: Acquire a standard proton NMR spectrum. The signals corresponding to the piperazine ring protons should be significantly diminished or absent, confirming successful deuteration at these positions.

-

²H NMR Analysis: Acquire a deuterium NMR spectrum. This spectrum will show signals corresponding to the deuterium atoms on the piperazine ring, providing direct evidence of their presence and location.[6][13]

Table 3: Representative NMR Spectroscopy Data Summary

| Nucleus | Region | Expected Observation | Result |

|---|---|---|---|

| ¹H NMR | ~2.5-3.5 ppm (Piperazine) | Signal intensity reduced by >98% | Confirmed |

| ¹H NMR | ~6.8-7.5 ppm (Aromatic) | Intact aromatic proton signals | Confirmed |

| ²H NMR | ~2.5-3.5 ppm (Piperazine) | Strong signals corresponding to D on piperazine | Confirmed |

Conclusion

The comprehensive analysis of this compound using orthogonal techniques—HPLC for chemical purity, LC-MS for identity and isotopic enrichment, and NMR for structural confirmation—is essential to qualify it as a reliable internal standard. This rigorous characterization ensures the accuracy and reproducibility of pharmacokinetic and other quantitative studies involving the critical metabolite, 8-Hydroxy Amoxapine.

References

- 1. 8-Hydroxyamoxapine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. scbt.com [scbt.com]

- 5. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. 8-Hydroxyamoxapine | C17H16ClN3O2 | CID 43656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Liquid chromatographic separation of antidepressant drugs: II. Amoxapine and maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. myuchem.com [myuchem.com]

The Discovery of Amoxapine Metabolites in Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical discovery and characterization of amoxapine (B1665473) metabolites. Amoxapine, a dibenzoxazepine (B10770217) antidepressant, undergoes extensive metabolism, leading to the formation of pharmacologically relevant compounds. Understanding the metabolic fate of amoxapine is crucial for elucidating its complete pharmacological profile, assessing potential drug-drug interactions, and ensuring its safe and effective development. This document details the key metabolites identified in preclinical studies, the analytical methodologies employed for their quantification, and the enzymatic pathways governing their formation.

Principal Metabolites of Amoxapine

Preclinical investigations have consistently identified two major phase I metabolites of amoxapine:

-

7-hydroxyamoxapine (B25571): A significant metabolite that has been shown to possess neuroleptic properties, contributing to the unique pharmacological profile of the parent drug.[1][2]

-

8-hydroxyamoxapine (B25638): Another primary metabolite with a longer half-life than amoxapine itself.[3][4][5]

These hydroxylated metabolites are formed through aromatic hydroxylation of the amoxapine molecule.[5]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative parameters of amoxapine and its primary metabolites gathered from various preclinical and early-phase clinical studies.

Table 1: Pharmacokinetic Parameters of Amoxapine and its Metabolites

| Compound | Tmax (hours) | Elimination Half-life (t½) (hours) |

| Amoxapine | 1 - 2 | 8 - 15 |

| 7-hydroxyamoxapine | 1 - 3 | ~5.1 |

| 8-hydroxyamoxapine | 1 - 3 | ~30 |

Data compiled from studies in healthy volunteers and overdose patients, reflecting general pharmacokinetic behavior.[3][5]

Table 2: In Vitro Enzyme Inhibition Constants (Ki) for Amoxapine

| Enzyme | Inhibition Constant (Ki) (μM) | Mechanism of Inhibition |

| CYP2D6 | 25.4 | Competitive |

| CYP3A4 | 41.3 | Competitive |

Data from studies using human liver microsomes.[6]

Experimental Protocols

In Vitro Metabolism of Amoxapine in Human Liver Microsomes

This protocol outlines a typical procedure for assessing the metabolic stability and identifying the metabolites of amoxapine using human liver microsomes.

Objective: To determine the rate of amoxapine metabolism and identify the resulting metabolites in a controlled in vitro system.

Materials:

-

Amoxapine

-

Human Liver Microsomes (HLM)

-

NADPH-regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (B52724) (for reaction quenching)

-

Internal standard (for analytical quantification)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and amoxapine (at various concentrations, e.g., 1-50 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow temperature equilibration.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amoxapine and the formation of its metabolites.

Quantification of Amoxapine and its Metabolites in Plasma/Serum by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous determination of amoxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine in plasma or serum.

Objective: To accurately measure the concentrations of amoxapine and its primary metabolites in biological matrices.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer). The exact ratio should be optimized for separation. One reported mobile phase is absolute ethanol-acetonitrile-tert-butylamine (98:2:0.05, v/v).[7]

-

Flow Rate: Typically 1.0 - 2.0 mL/min.[7]

-

Detection: UV detection at a wavelength of approximately 254 nm.[7]

-

Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of plasma/serum, add an internal standard.

-

Add a suitable extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).

-

Vortex the mixture vigorously.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject an aliquot into the HPLC system.

Visualizations

Metabolic Pathway of Amoxapine

Caption: Primary metabolic pathway of amoxapine to its hydroxylated metabolites.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for the in vitro metabolism study of amoxapine.

CYP2D6-Mediated Metabolism Signaling

Caption: Simplified representation of CYP2D6-mediated amoxapine metabolism.

Conclusion

The preclinical discovery of 7-hydroxyamoxapine and 8-hydroxyamoxapine as the principal metabolites of amoxapine has been fundamental to understanding its complex pharmacology. The primary involvement of the polymorphic enzyme CYP2D6 in this metabolic pathway highlights the potential for inter-individual variability in patient response and the risk of drug-drug interactions.[4][8] The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on amoxapine or similar compounds. Further research into the specific activities and potential toxicities of these metabolites will continue to refine our understanding of amoxapine's therapeutic profile.

References

- 1. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 2. protocols.io [protocols.io]

- 3. Pharmacokinetics of amoxapine and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Evaluation of amoxapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Liquid chromatographic separation of antidepressant drugs: II. Amoxapine and maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amoxapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Central Role of Cytochrome P450 2D6 in the Metabolic Activation of Amoxapine to 8-Hydroxyamoxapine

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of the cytochrome P450 2D6 (CYP2D6) enzyme in the metabolic conversion of the antidepressant amoxapine (B1665473) to its primary active metabolite, 8-hydroxyamoxapine (B25638). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the metabolic pathway, quantitative kinetic data, and detailed experimental protocols relevant to the study of this biotransformation.

Introduction

Amoxapine, a dibenzoxazepine (B10770217) tricyclic antidepressant, undergoes extensive hepatic metabolism following administration. The primary metabolic pathway involves aromatic hydroxylation to form two main metabolites: 8-hydroxyamoxapine and 7-hydroxyamoxapine. Of these, 8-hydroxyamoxapine is the major metabolite and is pharmacologically active. The enzymatic catalyst for this critical hydroxylation step is predominantly the cytochrome P450 2D6 (CYP2D6) isoenzyme, with a minor contribution from CYP3A4. Understanding the kinetics and mechanisms of this metabolic process is paramount for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

The Metabolic Pathway of Amoxapine to 8-Hydroxyamoxapine

The biotransformation of amoxapine to 8-hydroxyamoxapine is a phase I metabolic reaction, specifically an aromatic hydroxylation. This reaction is primarily mediated by the CYP2D6 enzyme located in the endoplasmic reticulum of hepatocytes. A lesser contribution to this pathway is made by the CYP3A4 enzyme.

Quantitative Data on CYP2D6-Mediated 8-Hydroxyamoxapine Formation

| Enzyme | Parameter | Value (µM) | Type of Inhibition | Reference |

| CYP2D6 | Ki | 25.4 | Competitive | [1] |

| CYP3A4 | Ki | 41.3 | Competitive | [1] |

Experimental Protocols

This section details the methodologies for conducting in vitro experiments to assess the metabolism of amoxapine to 8-hydroxyamoxapine.

In Vitro Metabolism of Amoxapine using Human Liver Microsomes

This protocol outlines a typical experiment to determine the kinetics of amoxapine metabolism.

Objective: To measure the formation of 8-hydroxyamoxapine from amoxapine in the presence of human liver microsomes.

Materials:

-

Human Liver Microsomes (HLMs)

-

Amoxapine

-

8-Hydroxyamoxapine (as a reference standard)

-

Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride)

-

Acetonitrile (B52724) (ACN)

-

Internal Standard (e.g., a structurally similar compound not present in the incubation)

-

96-well plates or microcentrifuge tubes

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents: Prepare stock solutions of amoxapine and the internal standard in a suitable solvent (e.g., methanol (B129727) or DMSO). Prepare the NADPH regenerating system in potassium phosphate buffer.

-

Incubation Mixture Preparation: In a 96-well plate or microcentrifuge tubes, prepare the incubation mixtures containing human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL) and amoxapine at various concentrations (e.g., 1-100 µM) in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.

-

Termination of Reaction: Terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >3000 x g) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.

Analytical Method: LC-MS/MS Quantification of 8-Hydroxyamoxapine

Objective: To quantify the concentration of 8-hydroxyamoxapine in the supernatant from the in vitro metabolism assay.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Typical LC-MS/MS Parameters:

| Parameter | Typical Setting |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient to separate amoxapine and 8-hydroxyamoxapine |

| Flow Rate | 0.2-0.5 mL/min |

| Injection Volume | 5-10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | Specific precursor-to-product ion transitions for amoxapine, 8-hydroxyamoxapine, and the internal standard need to be determined empirically. |

Data Analysis: The concentration of 8-hydroxyamoxapine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the 8-hydroxyamoxapine standard. The rate of metabolite formation is then calculated and can be used to determine kinetic parameters such as Km and Vmax by fitting the data to the Michaelis-Menten equation.

Conclusion

The 8-hydroxylation of amoxapine, a critical step in its metabolic activation, is predominantly catalyzed by the CYP2D6 enzyme. The competitive inhibition of CYP2D6 by amoxapine, as indicated by its Ki value, highlights the potential for drug-drug interactions with other CYP2D6 substrates. The provided experimental protocols offer a framework for researchers to investigate the kinetics of this important metabolic pathway. Further studies to determine the precise Michaelis-Menten kinetics of 8-hydroxyamoxapine formation by recombinant human CYP2D6 are warranted to enhance our understanding of amoxapine's pharmacokinetics and to better predict its clinical effects.

References

Methodological & Application

Application Note & Protocol: High-Throughput Quantification of Amoxapine and 8-Hydroxyamoxapine in Human Plasma by LC-MS/MS using 8-Hydroxy Amoxapine-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoxapine (B1665473) is a tetracyclic antidepressant used in the treatment of major depressive disorder. It is metabolized in the body to active metabolites, primarily 8-hydroxyamoxapine (B25638), which also contributes to the therapeutic and potential toxic effects of the drug. Accurate and reliable quantification of both the parent drug and its major metabolite in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

This application note provides a detailed protocol for a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of amoxapine and 8-hydroxyamoxapine in human plasma. The method utilizes a stable isotope-labeled internal standard, 8-Hydroxy Amoxapine-d8, to ensure high accuracy and precision.

Experimental

Materials and Reagents

-

Amoxapine reference standard

-

8-Hydroxyamoxapine reference standard

-

This compound (internal standard)

-

HPLC-grade methanol (B129727)

-

HPLC-grade acetonitrile (B52724)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph (LC): A system capable of delivering reproducible gradients at high pressures.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) or a biphenyl (B1667301) column are suitable choices for the separation of these analytes.

Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve amoxapine and 8-hydroxyamoxapine in methanol to prepare individual stock solutions of 1 mg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the amoxapine and 8-hydroxyamoxapine stock solutions in 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting amoxapine and its metabolite from plasma.[1]

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the 100 ng/mL internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

| Parameter | Value |

| Column | C18 or Biphenyl (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 20% B to 80% B over 3 minutes, hold at 80% B for 1 minute, return to 20% B and re-equilibrate for 1 minute. |

The following are suggested starting parameters for method development. Optimal values should be determined empirically on the specific instrument used.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Data Acquisition and Processing

Data is acquired in the Multiple Reaction Monitoring (MRM) mode. The peak area ratios of the analytes to the internal standard are used to construct a calibration curve and quantify the analytes in the unknown samples.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS method.

Table 1: MRM Transitions and MS/MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) * | Declustering Potential (V) * |

| Amoxapine | 314.1 | 271.1 | 100 | 25 | 40 |

| 314.1 | 243.1 | 100 | 30 | 40 | |

| 8-Hydroxyamoxapine | 330.1 | 287.1 | 100 | 28 | 45 |

| 330.1 | 259.1 | 100 | 32 | 45 | |

| This compound (IS) | 338.1 | 295.1 | 100 | 28 | 45 |

| 338.1 | 267.1 | 100 | 32 | 45 |

*Collision Energy and Declustering Potential are starting points and should be optimized for the specific instrument.

Table 2: Calibration Curve and Quality Control Sample Concentrations

| Sample Type | Level | Amoxapine (ng/mL) | 8-Hydroxyamoxapine (ng/mL) |

| Calibration Standards | CAL 1 | 1 | 1 |

| CAL 2 | 2 | 2 | |

| CAL 3 | 5 | 5 | |

| CAL 4 | 10 | 10 | |

| CAL 5 | 50 | 50 | |

| CAL 6 | 100 | 100 | |

| CAL 7 | 250 | 250 | |

| CAL 8 | 500 | 500 | |

| Quality Control | LLOQ | 1 | 1 |

| Low QC | 3 | 3 | |

| Mid QC | 75 | 75 | |

| High QC | 400 | 400 |

Visualizations

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Simplified metabolic pathway of amoxapine.

Conclusion

This application note provides a comprehensive and detailed protocol for the development of a high-throughput LC-MS/MS method for the quantification of amoxapine and its active metabolite, 8-hydroxyamoxapine, in human plasma. The use of a stable isotope-labeled internal standard ensures the accuracy and reliability of the results. This method is suitable for a wide range of applications in clinical and pharmaceutical research.

References

Application Note: Quantitative Analysis of 8-Hydroxyamoxapine in Human Plasma by LC-MS/MS

Introduction

Amoxapine (B1665473) is a tricyclic antidepressant used to treat major depressive disorder.[1] It is metabolized in the liver to active metabolites, primarily 8-hydroxyamoxapine (B25638) and 7-hydroxyamoxapine.[2][3] The major active metabolite, 8-hydroxyamoxapine, has a significantly longer half-life than the parent drug (approximately 30 hours versus 8 hours), contributing substantially to the overall therapeutic and potential toxic effects.[2][4] Therefore, quantitative analysis of 8-hydroxyamoxapine in human plasma is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and in clinical and forensic toxicology. This document provides a detailed protocol for the quantitative determination of 8-hydroxyamoxapine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective method.[5][6]

Principle

This method involves the isolation of 8-hydroxyamoxapine and an internal standard (IS) from human plasma via solid-phase extraction (SPE). The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines the extraction of 8-hydroxyamoxapine from human plasma.

-

Materials:

-

Human plasma (collected in K2EDTA tubes)

-

Cation-exchange SPE cartridges

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Internal Standard (IS) working solution (e.g., 8-methoxyloxapine or a deuterated analog of amoxapine)[7]

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

-

Procedure:

-

Thaw plasma samples at room temperature.

-

To 0.5 mL of plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution. Vortex for 10 seconds.

-

Precondition the cation-exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of acetonitrile.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 1 mL of a solution of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Instrumentation:

-

UHPLC system (e.g., Waters ACQUITY UPLC)[6]

-

Tandem mass spectrometer (e.g., Sciex Triple Quadrupole)

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm)[6]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 95% A

-

0.5-2.5 min: Linear gradient to 5% A

-

2.5-3.0 min: Hold at 5% A

-

3.1-4.0 min: Return to 95% A and re-equilibrate

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions: To be determined by direct infusion of analytical standards for 8-hydroxyamoxapine and the chosen internal standard.

-

Ion Source Parameters (Typical):

-

Curtain Gas: 20 psi

-

Collision Gas: Medium

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Ion Source Gas 1: 40 psi

-

Ion Source Gas 2: 40 psi

-

-

3. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[8] Key validation parameters include:

-

Selectivity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

-

Linearity: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the concentration. The linear range for 8-hydroxyamoxapine is typically established between 1 and 500 ng/mL.[9] The correlation coefficient (r²) should be >0.99.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. The mean accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.[5][8]

-

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

-

Stability: Analyte stability in plasma under various conditions (freeze-thaw, short-term at room temperature, long-term storage).

Data Presentation

Table 1: Pharmacokinetic Parameters of Amoxapine and 8-Hydroxyamoxapine

| Parameter | Amoxapine | 8-Hydroxyamoxapine | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | 1-3 hours | [2][10] |

| Elimination Half-Life (t½) | ~8 hours | ~30 hours | [2][3] |

| Plasma Protein Binding | ~90% | Not specified | [2] |

| Peak Plasma Concentration (after 100mg dose) | 67.4 ± 35.8 ng/mL | Significantly higher than 7-hydroxyamoxapine | [10] |

Table 2: LC-MS/MS Method Validation Summary

| Validation Parameter | Acceptance Criteria | Typical Performance | Reference |

| Linearity Range | r² > 0.99 | 1 - 500 ng/mL | [9] |

| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision <20% | 1 ng/mL | [9] |

| Intra-assay Precision (%CV) | < 15% | < 10% | [5][9] |

| Inter-assay Precision (%CV) | < 15% | < 10% | [5] |

| Accuracy (% Bias) | ± 15% | -13% to +13% | [5] |

| Recovery | Consistent and reproducible | 60% to 84% | [5] |

| Therapeutic Range (Amoxapine + 8-Hydroxyamoxapine) | N/A | 200-400 ng/mL |

Mandatory Visualizations

Caption: Workflow for the extraction and analysis of 8-hydroxyamoxapine from plasma.

Caption: Simplified mechanism of action for amoxapine and 8-hydroxyamoxapine.

References

- 1. Amoxapine - Wikipedia [en.wikipedia.org]

- 2. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Amoxapine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. researchgate.net [researchgate.net]

- 6. UPLC-MS/MS Method for Simultaneous Determination of 14 Antimicrobials in Human Plasma and Cerebrospinal Fluid: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liquid-chromatographic determination of amoxapine and 8-hydroxyamoxapine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wisdomlib.org [wisdomlib.org]

- 9. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of amoxapine and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 8-Hydroxy Amoxapine-d8 in Bioequivalence Studies of Amoxapine

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amoxapine (B1665473) is a dibenzoxazepine (B10770217) class tricyclic antidepressant used for the treatment of major depressive disorder. Following oral administration, amoxapine is extensively metabolized in the liver to active metabolites, primarily 8-hydroxyamoxapine (B25638) and 7-hydroxyamoxapine. The major metabolite, 8-hydroxyamoxapine, contributes significantly to the overall therapeutic and pharmacological profile of the drug. Therefore, in bioequivalence (BE) studies of amoxapine formulations, it is crucial to not only measure the parent drug but also its major active metabolites to ensure that the test and reference products deliver the same amount of active moieties to the site of action.

The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. 8-Hydroxy Amoxapine-d8, a deuterated analog of 8-hydroxyamoxapine, serves as an ideal internal standard for the quantification of 8-hydroxyamoxapine in biological matrices. Its near-identical physicochemical properties to the analyte ensure that it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for any variability in the analytical process and leading to accurate and precise quantification. This document provides detailed application notes and protocols for the use of this compound in bioequivalence studies of amoxapine.

Pharmacokinetic Profile of Amoxapine and 8-Hydroxyamoxapine

A thorough understanding of the pharmacokinetic properties of both the parent drug and its major active metabolite is essential for designing and interpreting bioequivalence studies.

| Parameter | Amoxapine | 8-Hydroxyamoxapine | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | 2-4 hours | [1] |

| Elimination Half-life (t½) | ~8 hours | ~30 hours | [1] |

| Metabolism | Primarily hepatic, via CYP2D6 | Further metabolized and conjugated | [1] |

| Excretion | Primarily renal as metabolites | Primarily renal as glucuronide conjugates | [1] |

Bioequivalence Study Design and a Representative Workflow

A typical bioequivalence study for amoxapine is a randomized, two-period, two-sequence, crossover study in healthy human subjects. The study involves the administration of a single oral dose of the test and reference amoxapine formulations, separated by a washout period. Blood samples are collected at predetermined time points to characterize the pharmacokinetic profiles of amoxapine and 8-hydroxyamoxapine.

Bioequivalence Study Workflow

Representative Pharmacokinetic Data from a Bioequivalence Study

The following table presents representative pharmacokinetic data from a hypothetical bioequivalence study of a single 100 mg oral dose of two amoxapine formulations in healthy volunteers. This data is for illustrative purposes to demonstrate the typical parameters and expected outcomes. In a successful bioequivalence study, the 90% confidence intervals for the geometric mean ratios of Cmax and AUC for both amoxapine and 8-hydroxyamoxapine would fall within the regulatory acceptance range of 80.00% to 125.00%.

Pharmacokinetic Parameters for Amoxapine

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (Test/Reference) % | 90% Confidence Interval |